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Introduction

DM21, a deep learning-based density functional, represents a significant advancement in the
accurate computation of electronic structure.[1][2] Developed by DeepMind, this neural network
functional is designed to approximate the exchange-correlation energy in Density Functional
Theory (DFT), overcoming some of the systemic errors found in traditional functionals,
particularly in systems with fractional electron character.[1][2][3] Its demonstrated high
accuracy on benchmark datasets like GMTKN55 makes it a promising tool for studying
noncovalent interactions, which are critical in fields ranging from materials science to drug
discovery.[1][3]

These application notes provide an overview of DM21's performance, protocols for its use in
studying noncovalent interactions via the PySCF software package, and visualizations to aid in
understanding its application.

Performance of DM21 for Noncovalent Interactions

DM21 has shown competitive performance against a range of established DFT functionals in
the GMTKNS55 benchmark, a comprehensive database for general main group
thermochemistry, kinetics, and noncovalent interactions.[1][3] The following table summarizes
the mean absolute error (MAE) of DM21 in comparison to other functionals on the GMTKN55
benchmark.
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Mean Absolute Error (kcal/mol) on

Functional

GMTKN55
DM21 1.5[1]
SCAN 3.6[1]
revPBE:D3(BJ) Competitive with DM21]3]
PW6B95:D3(0) Competitive with DM21]3]
DSD-PBEP86:D3(BJ) (Double Hybrid) Outperforms DM21][3]

Note: Lower MAE values indicate higher accuracy. The D3 dispersion correction is often used
with traditional functionals to improve their description of noncovalent interactions.

Experimental Protocols

The following protocols outline the general steps for utilizing DM21 to study noncovalent
interactions using the PySCF quantum chemistry software package.

Protocol 1: Single-Point Energy Calculation of a
Noncovalent Complex

This protocol describes how to calculate the interaction energy of a molecular complex bound
by noncovalent forces.

1. Installation and Setup:

Ensure PySCF is installed.

Install the DM21 extension for PySCF from the official DeepMind GitHub repository.

2. Define the Molecular Geometry:

Create a Python script.

Import the necessary libraries from PySCF and the DM21 extension.
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Define the molecular geometry of the entire complex in Cartesian coordinates. The geometry
can be read from a file (e.g., XYZ or MOL file) or defined directly in the script.

. Perform the DFT Calculation for the Complex:

Create a molecule object in PySCF using the defined geometry.

Set up the DFT calculation object, specifying the DM21 functional.

Run the self-consistent field (SCF) calculation to obtain the total energy of the complex.
. Perform DFT Calculations for Monomers:

Repeat step 3 for each individual monomer of the complex, using the same atomic
coordinates as in the complex to avoid geometry-related errors (this is known as the
counterpoise correction basis set superposition error mitigation strategy).

. Calculate the Interaction Energy:
The interaction energy (IE) is calculated as:
o |IE = E_complex - (E_monomerl + E_monomer2 + ...)

Example Python (PySCF) Snippet:

Protocol 2: Geometry Optimization of a Noncovalent
Complex

This protocol is for finding the minimum energy structure of a noncovalent complex.
1. Installation and Setup:

e Asin Protocol 1.

2. Define the Initial Molecular Geometry:

o Define an initial guess for the geometry of the complex. The accuracy of the initial guess can
affect the convergence of the optimization.
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. Perform the Geometry Optimization:

Create a molecule object and a DFT calculation object as in Protocol 1.

Use the optimizer function from PySCF to perform the geometry optimization. This will
iteratively update the geometry to find the structure with the lowest energy.

4. Analyze the Optimized Geometry:

The optimized geometry provides insights into the preferred orientation and intermolecular

distances of the noncovalent complex.

Visualizations
DM21 in the DFT Landscape

The following diagram illustrates the position of DM21 within the hierarchy of Density
Functional Theory methods.
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Caption: Hierarchy of DFT functionals, with DM21 as a machine-learned functional.

Workflow for a DM21 Calculation
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This diagram outlines the typical computational workflow for a noncovalent interaction study
using DM21.
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Caption: Computational workflow for a DM21 calculation in PySCF.

Considerations and Limitations

o SCF Convergence: While powerful, DM21 can sometimes present challenges in achieving
self-consistent field (SCF) convergence, particularly for systems containing transition metals.
[4] Users may need to employ advanced SCF convergence algorithms available in PySCF.

o Computational Cost: As a neural network-based functional, DM21 calculations may be more
computationally demanding than traditional functionals.

» Availability: DM21 is available as an extension to the PySCF programming framework.[1]

Conclusion

DM21 offers a highly accurate and promising approach for the computational study of
noncovalent interactions. Its ability to overcome some of the inherent limitations of traditional
DFT functionals makes it a valuable tool for researchers in chemistry, materials science, and
drug development. By following the outlined protocols, researchers can leverage the power of
DM21 to gain deeper insights into the nature and strength of noncovalent bonds in their
systems of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [DM21: Application Notes and Protocols for Studying
Noncovalent Interactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#dm21-for-studying-noncovalent-
interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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